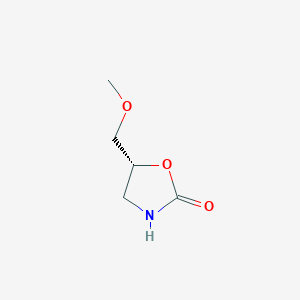

(R)-5-(Methoxymethyl)oxazolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(5R)-5-(methoxymethyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c1-8-3-4-2-6-5(7)9-4/h4H,2-3H2,1H3,(H,6,7)/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUOARDLJYIUVLJ-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CNC(=O)O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@H]1CNC(=O)O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Chemical Transformations and Intrinsic Reactivity of R 5 Methoxymethyl Oxazolidin 2 One

Reactions and Derivatizations at the Oxazolidinone Ring System

The reactivity of the oxazolidinone ring is dominated by the chemistry of its nitrogen atom and the adjacent carbonyl group. These functionalities are key to its role as a chiral auxiliary.

N-Acylation Reactions and their Stereochemical Implications

The primary and most critical reaction of (R)-5-(Methoxymethyl)oxazolidin-2-one is N-acylation. This transformation attaches the substrate of interest to the chiral auxiliary, setting the stage for subsequent stereoselective operations. The nitrogen atom of the oxazolidinone is not highly nucleophilic on its own and typically requires activation for acylation to proceed efficiently. biosynth.com

A common method involves deprotonation of the oxazolidinone nitrogen with a strong base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) to form a lithium salt. This highly nucleophilic species then readily reacts with an acyl chloride or anhydride (B1165640) to yield the corresponding N-acyl oxazolidinone. williams.eduscribd.com An alternative, milder approach utilizes an acyl transfer catalyst like 4-(dimethylamino)pyridine (DMAP) in the presence of an anhydride and a tertiary amine base like triethylamine. williams.edu This method avoids the use of strong organometallic bases and can often be performed at room temperature or with gentle heating. williams.edu More recently, oxidative N-acylation methods using aldehydes as the acyl source, catalyzed by N-heterocyclic carbenes (NHCs) in the presence of an oxidant, have been developed as a sustainable alternative. chemistryviews.org

Once the N-acyl group is installed, the resulting chiral imide system is primed for a host of highly diastereoselective transformations. The C5-methoxymethyl group, in concert with the N-acyl carbonyl oxygen, forms a rigid, chelated intermediate upon treatment with a Lewis acid or a suitable base. This conformation effectively blocks one face of the enolate derived from the acyl group, directing incoming electrophiles to the opposite, less sterically hindered face. biosynth.com This principle is the cornerstone of Evans' asymmetric synthesis, enabling highly stereocontrolled reactions such as alkylations, aldol (B89426) additions, and Michael additions on the α-carbon of the acyl chain. williams.eduresearchgate.net For example, deprotonation of an N-propionyl oxazolidinone with sodium bis(trimethylsilyl)amide generates a (Z)-enolate, which can be alkylated with high diastereoselectivity. acs.org

| Acylating Agent | Conditions | Product | Stereochemical Implication |

| Propionic anhydride | Et3N, cat. DMAP, Toluene (B28343), reflux | (R)-3-(1-oxopropyl)-5-(methoxymethyl)oxazolidin-2-one | Forms the precursor for diastereoselective α-alkylation. |

| Pivaloyl chloride | Triethylamine, Acid | (R)-3-acyl-5-(methoxymethyl)oxazolidin-2-one | A general method for coupling various carboxylic acids. scribd.com |

| Aldehydes (R-CHO) | NHC catalyst, DBU, Oxidant, Air | (R)-3-acyl-5-(methoxymethyl)oxazolidin-2-one | A green and mild acylation method. chemistryviews.org |

| Phenylacetyl chloride | n-BuLi, THF, -78 °C | (R)-3-(phenylacetyl)-5-(methoxymethyl)oxazolidin-2-one | Precursor for asymmetric alkylation to form β-substituted acids. |

Electrophilic and Nucleophilic Additions to the Cyclic Carbamate (B1207046) Functionality

The cyclic carbamate functionality of this compound exhibits distinct reactivity towards electrophiles and nucleophiles. The endocyclic carbonyl group (the carbamate carbonyl) is generally unreactive towards nucleophilic attack. This stability is a key feature, as it allows the exocyclic (N-acyl) carbonyl group to be the primary site of reaction without disruption of the chiral auxiliary itself. nih.gov Cleavage of the N-acyl group is typically achieved by nucleophilic attack at the exocyclic carbonyl, for instance, using lithium hydroperoxide, which selectively removes the acyl group while leaving the oxazolidinone ring intact. williams.edu

While direct nucleophilic addition to the endocyclic carbonyl is disfavored, intramolecular cyclizations can be induced under specific conditions. For example, carbanions generated adjacent to sulfone or phosphonate (B1237965) groups on a side chain attached to the oxazolidinone nitrogen can attack the endocyclic carbonyl to form functionalized lactams. nih.gov

Electrophilic attack primarily occurs at the nitrogen atom, as seen in the N-acylation reactions discussed previously. The nitrogen can also react with other electrophiles. For instance, reaction with chlorosulfonyl isocyanate leads to the formation of N-acylsulfonamide derivatives after subsequent reaction with amines. researchgate.net

Transformations Involving the Pendant Methoxymethyl Group

The methoxymethyl group at the C5 position is not merely a passive steric director; it can also undergo specific chemical transformations.

Selective Cleavage and Functional Group Interconversions

The methoxymethyl ether (MOM ether) can be cleaved under acidic conditions to reveal the corresponding primary alcohol, (R)-5-(hydroxymethyl)oxazolidin-2-one. This transformation is typically achieved using strong protic acids like HI or HBr, or with Lewis acids such as boron tribromide (BBr₃). masterorganicchemistry.comyoutube.com The mechanism involves protonation or coordination of the ether oxygen to the acid, making it a better leaving group (methanol). masterorganicchemistry.comyoutube.com This is followed by nucleophilic attack of the conjugate base (e.g., Br⁻) on the methyl group.

The resulting (R)-5-(hydroxymethyl)oxazolidin-2-one is a valuable intermediate in its own right. orgsyn.orgfda.gov The primary alcohol can be further functionalized, for example, by esterification. In some pharmaceutical syntheses, this hydroxyl group is acylated with amino acids or linked to other molecular fragments. googleapis.com

| Starting Material | Reagent(s) | Product | Transformation Type |

| This compound | BBr₃ or strong protic acid (e.g., HBr) | (R)-5-(Hydroxymethyl)oxazolidin-2-one | Ether Cleavage masterorganicchemistry.comyoutube.com |

| (R)-5-(Hydroxymethyl)oxazolidin-2-one | Boc-L-Ala, Coupling agent | (R)-5-((S)-2-tert-butoxycarbonylamino-propionyloxymethyl)-2-oxo-oxazolidin-3-yl derivative | Esterification googleapis.com |

| N-Aryl carbamate, (R)-Glycidyl butyrate (B1204436) | n-BuLi, THF | N-Aryl-(5R)-hydroxymethyl-2-oxazolidinone | One-pot synthesis and in-situ deprotection orgsyn.org |

Participation in Intra- and Intermolecular Reactions

While less common than reactions on the N-acyl chain, the methoxymethyl group can potentially participate in reactions. The ether oxygen is a Lewis basic site and can coordinate to metal centers, which could influence the conformation and reactivity of the entire molecule in certain organometallic reactions.

Intramolecular reactions involving the methoxymethyl group itself are not widely reported, as the group is generally stable. However, after conversion to the hydroxymethyl derivative, the primary alcohol can act as an internal nucleophile. For instance, in the synthesis of certain bicyclic structures, the hydroxyl group could be induced to attack an electrophilic center within the same molecule, leading to the formation of a new ring system. The formation of a lactone via intramolecular cyclization of a hydroxy acid is a well-established transformation that could be conceptually applied to derivatives of (R)-5-(hydroxymethyl)oxazolidin-2-one. youtube.comnih.gov

Stereochemical Retention and Inversion Pathways during Derivatization

A paramount feature of this compound is the high fidelity of stereochemical control it imparts. The stereocenter at C5 is robust and generally remains unchanged throughout a synthetic sequence.

Reactions occurring on the N-acyl side chain, such as the aforementioned alkylations and aldol reactions, proceed with retention of the (R) configuration at C5 of the auxiliary. The stereochemical outcome of the newly formed chiral center in the side chain is dictated by the C5 stereocenter, but the auxiliary's configuration itself is not altered. After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse, with its stereochemical integrity intact. williams.edu

The synthesis of the oxazolidinone ring itself can proceed with high stereochemical control. For example, the reaction of an N-aryl carbamate with (R)-glycidyl butyrate proceeds with the formation of the (R)-configured oxazolidinone. orgsyn.org Similarly, syntheses from chiral aziridines bearing an electron-withdrawing group at the C2 position can yield 5-functionalized oxazolidin-2-ones with retention of configuration. bioorg.orgnih.gov

Pathways leading to inversion or epimerization at the C5 position are generally not observed under standard reaction conditions for derivatization or cleavage. The C5-H bond is not acidic, and the carbon is not prone to nucleophilic substitution that would invert its configuration. Any reaction that would lead to cleavage of the C5-O or C5-N bonds within the ring would result in the destruction of the auxiliary. However, it is conceivable that under harsh conditions or through a multi-step oxidation-reduction sequence at C5, epimerization could occur, but such a process would be undesirable and counterproductive to its role as a chiral auxiliary. nih.gov The stability of the C5 stereocenter is a key reason for the widespread use and success of this and related Evans auxiliaries in asymmetric synthesis. researchgate.net

Strategic Applications in Asymmetric Organic Synthesis

(R)-5-(Methoxymethyl)oxazolidin-2-one as a Chiral Auxiliary in Diastereoselective Reactions

This compound is a member of the Evans-type chiral auxiliaries, which are widely employed to induce diastereoselectivity in a range of carbon-carbon bond-forming reactions. organic-chemistry.orgorgsyn.org By temporarily attaching this chiral moiety to a substrate, it effectively directs the approach of incoming reagents, leading to a predictable and high degree of stereocontrol. organic-chemistry.org The methoxymethyl substituent at the C5 position, derived from D-serine, creates a specific steric environment that influences the conformation of the N-acyl derivative, which is crucial for achieving high diastereoselectivity.

The alkylation of enolates derived from N-acyl oxazolidinones is a robust and widely utilized method for the asymmetric synthesis of α-substituted carboxylic acids. wikipedia.org The process begins with the acylation of the nitrogen atom of this compound. Subsequent deprotonation with a suitable base, such as sodium bis(trimethylsilyl)amide or lithium diisopropylamide, generates a rigid (Z)-enolate that is chelated to the lithium or sodium cation. wikipedia.org

The chiral auxiliary's substituent at the C5 position sterically hinders one face of the enolate. Consequently, the incoming electrophile (an alkyl halide) preferentially approaches from the less hindered face, resulting in the formation of one diastereomer in significant excess. wikipedia.org Subsequent cleavage of the auxiliary, typically through hydrolysis or alcoholysis, yields the enantiomerically enriched α-substituted carboxylic acid, ester, or other derivatives, while the chiral auxiliary can often be recovered and reused. wikipedia.org The stereochemical outcome is highly predictable and consistently delivers high levels of diastereoselectivity for a wide range of enolates and alkylating agents. chempedia.info

Table 1: Examples of Diastereoselective Enolate Alkylation using Oxazolidinone Auxiliaries This table presents representative data for the general class of Evans auxiliaries to illustrate the principle.

| N-Acyl Group | Base | Electrophile | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|

| Propionyl | NaN(TMS)₂ | Allyl iodide | 98:2 | wikipedia.org |

| Phenylacetyl | ZrCl₄/Hunig's Base | t-BuBr | >95:5 | clockss.orgwestlake.edu.cn |

| Butyryl | TiCl₄/Hunig's Base | tert-Butyl peracetate | >97:3 | beilstein-journals.org |

Asymmetric aldol (B89426) condensations using N-acyl derivatives of oxazolidinones are a cornerstone of stereoselective synthesis, providing reliable access to β-hydroxy carbonyl compounds, which are precursors to polyketide natural products. nih.gov The reaction is typically mediated by a Lewis acid, most commonly a dialkylboron triflate (e.g., Bu₂BOTf), and a tertiary amine base. This combination facilitates the formation of a rigid, six-membered chair-like transition state, known as the Zimmerman-Traxler model.

The boron-chelated (Z)-enolate reacts with an aldehyde, and the stereochemistry of the resulting aldol adduct is dictated by the conformation of this transition state. The substituent on the chiral auxiliary directs the aldehyde to approach from a specific face, leading to the formation of the syn-aldol product with excellent diastereoselectivity. orgsyn.org This method was instrumental in the synthesis of (-)-cytoxazone, where an asymmetric aldol addition was a key step. nih.gov After the reaction, the aldol product can be isolated, and the chiral auxiliary can be cleaved to afford the corresponding β-hydroxy acid, ester, or alcohol.

Table 2: Examples of Asymmetric Aldol Condensations This table presents representative data for the general class of Evans auxiliaries to illustrate the principle.

| N-Acyl Group | Aldehyde | Conditions | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|

| Propionyl | Isobutyraldehyde | Bu₂BOTf, Et₃N | >99:1 | orgsyn.org |

| Acetyl | Benzaldehyde | TiCl₄, (-)-Sparteine | 96:4 | nih.gov |

| Chloroacetyl | 2-Benzyloxyacetaldehyde | TiCl₄, DIPEA | 3:1 | nih.gov |

N-enoyl derivatives of this compound are effective Michael acceptors for a variety of nucleophiles in conjugate addition reactions. The chiral auxiliary exerts powerful stereocontrol by shielding one of the diastereotopic faces of the α,β-unsaturated system. This forces the nucleophile to attack the β-carbon from the less sterically encumbered side.

This strategy has been successfully applied to the conjugate addition of organocuprates, thiols, and other nucleophiles, affording β-substituted carbonyl compounds with high diastereoselectivity (often >95% de). nih.gov The conformational rigidity of the N-enoyl oxazolidinone, which tends to adopt a planar conformation with the carbonyl group and the double bond being s-trans or s-cis, is key to achieving this high level of stereocontrol. The resulting products are valuable intermediates in the synthesis of complex molecules. nih.govnih.gov

Table 3: Diastereoselective Conjugate Additions to N-Enoyl Oxazolidinones This table presents representative data for the general class of Evans auxiliaries to illustrate the principle.

| N-Enoyl Group | Nucleophile (Reagent) | Diastereomeric Excess (de) | Reference |

|---|---|---|---|

| Crotonyl | Me₂CuLi | >98% | nih.gov |

| Cinnamoyl | Bu₂CuLi | >98% | nih.gov |

| Crotonyl | Ni(II) complex of glycine (B1666218) Schiff base | >99% | nih.gov |

The chiral auxiliary can also direct the stereochemical outcome of oxidation reactions on unsaturated N-acyl derivatives. In the diastereoselective epoxidation of N-enoyl oxazolidinones, the auxiliary guides the epoxidizing agent (e.g., m-CPBA) to one face of the alkene, resulting in the formation of a chiral epoxide with high stereocontrol. nih.gov In some systems, remote functional groups on the auxiliary, such as a urea, can participate in hydrogen bonding with the oxidizing reagent, further enhancing and controlling facial selectivity. nih.gov

Similarly, asymmetric dihydroxylation of N-alkenyl oxazolidinones can provide stereodefined vicinal diols. While powerful reagent-controlled methods like the Sharpless asymmetric dihydroxylation are common, substrate-controlled dihydroxylations directed by the chiral auxiliary are also effective. wikipedia.orguwindsor.ca Another important transformation is the asymmetric hydroxylation of the enolates of N-acyl oxazolidinones using N-sulfonyloxaziridines to produce α-hydroxy carboxylic acid derivatives with excellent stereoselectivity.

Table 4: Examples of Stereocontrolled Oxidations This table presents representative data for the general class of Evans auxiliaries to illustrate the principle.

| Substrate | Reaction | Reagent | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|

| Oxazolidine-substituted alkene with urea | Epoxidation | m-CPBA | 96:4 | nih.gov |

| Oxazolidine-substituted alkene with urea | Epoxidation | Dimethyldioxirane (DMD) | >98:2 | nih.gov |

| N-propionyl oxazolidinone enolate | Hydroxylation | N-sulfonyloxaziridine | >95:5 | nih.gov |

Utilization as a Chiral Building Block for Complex Molecules

Beyond its role as a detachable director of stereochemistry, the inherent and stable chirality of the this compound ring system allows it to be used as a chiral building block, or synthon. In this approach, the oxazolidinone core is incorporated into the final target molecule, transferring its stereodefined centers.

This compound is synthesized from the natural amino acid D-serine, meaning its C5 stereocenter is pre-defined. This structural feature makes it an excellent precursor for stereodefined 1,2-amino alcohols and their derivatives. orgsyn.orgnih.gov After serving its purpose in directing one or more synthetic steps, the oxazolidinone ring can be cleaved under various conditions to reveal a functionalized amino alcohol.

For example, reductive cleavage of the N-acyl bond and the oxazolidinone ring can yield an N-substituted amino alcohol. Alternatively, hydrolysis of the ring provides the parent amino alcohol. acs.org This strategy is synthetically efficient as the chirality is sourced from an inexpensive chiral pool starting material and is maintained throughout the reaction sequence. This approach has been used in the synthesis of complex targets, including neuraminidase inhibitors, where the oxazolidinone was a key intermediate that was ultimately transformed into a complex amino ether moiety. acs.org

Auxiliary Cleavage and Product Release Methodologies

A key advantage of oxazolidinone-based chiral auxiliaries is the variety of mild and efficient methods available for their removal, which regenerates the auxiliary for potential recycling and releases the desired chiral product. The choice of cleavage method determines the functional group obtained, allowing for divergent synthetic pathways from a common intermediate.

Hydrolytic Deprotection Strategies

Hydrolytic cleavage of the N-acyl bond is employed to release the chiral product as a carboxylic acid. This transformation is most commonly and effectively achieved under mild basic conditions using lithium hydroperoxide (LiOOH), typically generated in situ. orgsyn.org This method is favored for its high yields and compatibility with a wide range of functional groups, preventing racemization of the newly formed stereocenter.

The standard protocol involves treating the N-acyloxazolidinone substrate with a mixture of aqueous hydrogen peroxide and lithium hydroxide (B78521) in a solvent like tetrahydrofuran (B95107) (THF). orgsyn.org The chiral auxiliary is recovered intact and can be purified for reuse.

Table 1: Representative Conditions for Hydrolytic Cleavage This is an interactive data table. You can sort and filter the data as needed.

| Reagent System | Solvent | Temperature (°C) | Product Functional Group | Typical Yield (%) |

|---|---|---|---|---|

| LiOH / H₂O₂ | THF / H₂O | 0 to 25 | Carboxylic Acid | >90 |

Reductive Cleavage Protocols for Alcohol and Aldehyde Equivalents

Reductive methods provide access to chiral alcohols or aldehydes, significantly broadening the synthetic utility of the N-acyloxazolidinone intermediates. The outcome of the reduction is dependent on the choice of the hydride reagent.

Conversion to Primary Alcohols: The reduction of the N-acyl group to a primary alcohol is readily accomplished using powerful hydride reagents such as lithium borohydride (B1222165) (LiBH₄). nih.gov This reagent chemoselectively reduces the exocyclic carbonyl group without affecting the oxazolidinone ring carbonyl. The reaction proceeds smoothly at moderate temperatures, typically in ethereal solvents like diethyl ether or tetrahydrofuran, to release the chiral primary alcohol and the intact auxiliary in high yields.

Conversion to Aldehydes: Accessing the aldehyde oxidation state requires a less reactive, sterically hindered hydride reagent that can stop the reduction at the intermediate hemiaminal stage. Diisobutylaluminium hydride (DIBAL-H) is a common and effective reagent for this transformation. rsc.org The reaction is performed at low temperatures (e.g., -78 °C) to prevent over-reduction to the alcohol. Subsequent aqueous workup hydrolyzes the intermediate to furnish the chiral aldehyde. This method provides a valuable route to enantiomerically enriched aldehydes, which are versatile intermediates for further synthetic manipulations. rsc.orgnih.gov

Table 2: Common Reagents for Reductive Cleavage of N-Acyloxazolidinones This is an interactive data table. You can sort and filter the data as needed.

| Reagent | Solvent | Temperature (°C) | Product Functional Group | Typical Yield (%) |

|---|---|---|---|---|

| Lithium Borohydride (LiBH₄) | Diethyl Ether / THF | 0 to 25 | Primary Alcohol | 80-95 |

| Sodium Borohydride (NaBH₄) | THF / H₂O | 0 to 25 | Primary Alcohol | 75-90 |

| Diisobutylaluminium Hydride (DIBAL-H) | Dichloromethane / Toluene (B28343) | -78 | Aldehyde | 70-85 |

Advanced Spectroscopic and Computational Investigations of R 5 Methoxymethyl Oxazolidin 2 One

Elucidation of Stereochemistry and Purity using Advanced Spectroscopic Techniques

Spectroscopic techniques provide the empirical data necessary to verify the structural integrity and stereochemical purity of (R)-5-(methoxymethyl)oxazolidin-2-one.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the enantiomeric excess (ee) of chiral compounds like this compound. heraldopenaccess.us This method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their separation and allowing for accurate quantification. quora.com

The determination of enantiomeric excess is crucial for ensuring the stereochemical purity of starting materials in asymmetric synthesis, as this directly impacts the stereopurity of the final product. nih.gov For oxazolidinones, various polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed. heraldopenaccess.us The mobile phase, typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol), is optimized to achieve baseline separation of the (R)- and (S)-enantiomers. Detection is usually accomplished using a UV detector, as the oxazolidinone core possesses a suitable chromophore.

The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the chromatogram. A high-resolution separation is essential for accurate quantification, especially when determining very high ee values, as minor enantiomeric impurities can co-elute with the major peak if the resolution is insufficient. researchgate.net Modern HPLC methods, utilizing superficially porous particles, can provide highly efficient and accurate analyses. nih.gov

Table 1: Illustrative Chiral HPLC Method for Enantiomeric Excess (ee) Determination

| Parameter | Condition |

| Column | Chiralpak® AD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temp. | 25 °C |

| Retention Time (R) | ~8.5 min |

| Retention Time (S) | ~10.2 min |

| Resolution (Rs) | > 2.0 |

This table represents a typical, illustrative method and specific conditions may vary based on the exact instrumentation and column batch.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed three-dimensional structure and conformation of this compound in solution. Both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

Conformational analysis of the five-membered oxazolidinone ring is of particular interest. The ring typically adopts an envelope or twisted conformation to minimize steric strain. The relative configuration of the substituent at the C5 position can be confirmed by analyzing the coupling constants (J-values) between the protons on the ring. For instance, the coupling constant between H4 and H5 protons can provide insight into their dihedral angle, which is related to their cis or trans relationship.

In this compound, Nuclear Overhauser Effect (NOE) experiments, such as NOESY, are invaluable for establishing through-space proximities between protons. An NOE correlation between the proton at C5 and the protons of the methoxymethyl group would confirm their spatial relationship. These NMR studies indicate that for many oxazolidinone derivatives, the formation of the ring does not significantly alter the preferred conformation of the side chain. rsc.org

Table 2: Expected ¹H NMR Chemical Shifts and Couplings for this compound in CDCl₃

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Key Couplings (Hz) |

| NH | 5.5 - 7.0 | broad singlet | - |

| H5 | 4.6 - 4.8 | multiplet | J(H5, H4a), J(H5, H4b), J(H5, CH₂) |

| H4a, H4b | 4.0 - 4.4 | multiplet | J(H4a, H4b), J(H4a, H5), J(H4b, H5) |

| CH₂ | 3.5 - 3.7 | doublet of doublets | J(CH₂, H5) |

| OCH₃ | 3.3 - 3.4 | singlet | - |

Note: These are approximate values and can be influenced by solvent and concentration.

Quantum Chemical Calculations and Molecular Modeling Studies

Computational chemistry provides a theoretical framework to complement experimental findings, offering deep insights into reaction mechanisms and the origins of stereoselectivity.

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of reactions involving chiral oxazolidinones. By modeling the potential energy surface of a reaction, DFT calculations can identify transition states and intermediates, providing a detailed, step-by-step picture of how reactants are converted into products.

For reactions where this compound acts as a chiral auxiliary, such as in stereocontrolled alkylations or aldol (B89426) reactions, DFT can be used to elucidate the precise geometry of the transition state. nih.gov These calculations can help explain, for example, the role of Lewis acids in coordinating to the oxazolidinone carbonyl group and influencing the facial selectivity of electrophilic attack on the corresponding enolate. The computed energy barriers for different possible pathways allow researchers to determine the most likely reaction mechanism.

Building upon mechanistic insights from DFT, molecular modeling is extensively used to predict the stereochemical outcome of reactions. The stereoselectivity in reactions utilizing chiral auxiliaries like this compound arises from the energy difference between diastereomeric transition states.

Computational models can calculate the energies of these competing transition states. The steric and electronic properties of the C5 substituent—in this case, the methoxymethyl group—play a crucial role in directing the incoming reagent to one face of the molecule over the other. rsc.orgresearchgate.net The model that accurately predicts the experimentally observed major stereoisomer is considered a valid representation of the transition state. This predictive power is invaluable in designing new stereoselective syntheses and optimizing reaction conditions to maximize the yield of the desired product. The transfer of chirality from the known stereocenter of the auxiliary to a newly formed stereocenter is a key aspect that can be rationalized through these computational studies. nih.gov

Synthesis and Stereochemical Evaluation of Analogues and Derivatives

Modifications at the Nitrogen Atom of the Oxazolidinone Ring

The nitrogen atom of the oxazolidinone ring is a common site for modification, typically through acylation or alkylation, to generate intermediates for various synthetic applications.

N-Acylation: The attachment of an acyl group to the nitrogen atom is a critical step for employing oxazolidinones as chiral auxiliaries. williams.edu This transformation converts the oxazolidinone into an imide, which can then be deprotonated to form a chiral enolate for stereoselective reactions. While traditional methods involve deprotonation with strong bases like n-butyllithium followed by reaction with an acid chloride, milder conditions have been developed. For instance, the use of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) allows for the acylation of the neutral oxazolidinone at room temperature, simplifying the procedure. williams.edu

N-Alkylation and N-Arylation: Introducing substituents on the nitrogen atom is also a key strategy in medicinal chemistry, particularly for developing oxazolidinone-based antibacterial agents. nih.gov For example, N-phenyl oxazolidinones can be synthesized via a one-pot method from starting materials like 3-fluoro-4-morpholinaniline and (S)-epichlorohydrin under alkaline conditions in a carbon dioxide atmosphere. google.com These N-aryl substituents are crucial for the molecule's interaction with biological targets. researchgate.netnih.gov

Table 1: Examples of N-Substituted Oxazolidinone Derivatives and Synthesis Methods

| N-Substituent | Starting Material | Key Reagents/Conditions | Application/Purpose | Reference |

|---|---|---|---|---|

| Propionyl | (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Propionyl chloride, DMAP, THF | Chiral auxiliary for asymmetric alkylation | williams.edu |

| 3-Fluoro-4-morpholinylphenyl | 3-Fluoro-4-morpholinaniline, (S)-Epichlorohydrin | Inorganic/organic base, CO₂ atmosphere | Synthesis of antibacterial agents | google.com |

| 1-(1′R)-Phenylethyl | Enantiomerically pure aziridine-2-carboxylate | Methyl chloroformate, CH₃CN, reflux | Synthesis of 5-functionalized oxazolidinones | bioorg.org |

Synthesis and Stereochemical Impact of Substituents at the C-4 Position

Introducing substituents at the C-4 position of the oxazolidinone ring, often in conjunction with the existing C-5 substituent, creates vicinal stereocenters that significantly influence the molecule's conformation and stereodirecting ability.

A powerful strategy for the diastereoselective synthesis of 4,5-disubstituted oxazolidin-2-ones involves a combination of an asymmetric aldol (B89426) reaction and a modified Curtius rearrangement. nih.gov This sequence allows for the construction of optically active oxazolidin-2-ones with two adjacent stereocenters. nih.gov The stereochemical outcome (cis or trans relationship between C-4 and C-5 substituents) is critical. For instance, in homochiral "cis" structures prepared from L-alanine and pivalaldehyde, the methyl group at C-4 and the tert-butyl group at C-5 are on the same side of the ring. mdpi.com This relative stereochemistry dictates the conformation of the five-membered ring, which can adopt flexible envelope or twisted forms, and ultimately controls its effectiveness as a chiral director. mdpi.com The synthesis of specific diastereomers, such as the (4S,5R) configuration, can be achieved with high selectivity. nih.gov

Table 2: Synthesis and Characterization of C-4 Substituted Oxazolidinone Analogues

| Compound Name | C-4 Substituent | C-5 Substituent | Synthetic Method | Diastereoselectivity/Yield | Reference |

|---|---|---|---|---|---|

| (4S,5R)-5-(4-chlorophenyl)-4-methyloxazolidin-2-one | Methyl | 4-Chlorophenyl | Asymmetric aldol/Curtius rearrangement | 97% yield | nih.gov |

| (4S,5R)-4-methyl-5-phenyloxazolidin-2-one | Methyl | Phenyl | Asymmetric aldol/Curtius rearrangement | 95% yield | nih.gov |

| (4S,5R)-4-(4-Phenyl-piperazin-1-ylmethyl)-5-trityloxymethyl-oxazolidin-2-one | 4-Phenyl-piperazin-1-ylmethyl | Trityloxymethyl | Reaction with N-phenyl-piperazine | 91% yield | nih.gov |

| (2S,4S)-3-Benzoyl-2-tert-butyl-4-methyloxazolidin-5-one | Methyl | (Acetal) | Reaction of Schiff-base anion with acid chloride | Separated from trans diastereomer by crystallization | mdpi.com |

Preparation and Characterization of Isomeric (S)-5-(Methoxymethyl)oxazolidin-2-one and Other Enantiomers

The synthesis of the enantiomeric form, (S)-5-(methoxymethyl)oxazolidin-2-one, and other enantiomers is essential for comparative studies and for accessing the full range of stereochemical space in drug discovery and asymmetric synthesis. The preparation of a specific enantiomer typically relies on the principle of chirality transfer from a readily available chiral starting material.

For example, the synthesis of (5R)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-5-hydroxymethyl-2-oxazolidinone is achieved using (S)-epichlorohydrin as the chiral source, resulting in a product with an ee >99%. google.com Logically, employing (R)-epichlorohydrin in the same synthetic sequence would yield the corresponding (S)-enantiomer. Similarly, stereospecific transformations of chiral aziridines can produce enantiomerically pure oxazolidinones, where the absolute configuration at C-2 of the aziridine (B145994) dictates the configuration at C-5 of the resulting oxazolidinone. bioorg.org For instance, starting with the 2(S)-stereoisomer of an aziridine derivative leads to the 5(S)-oxazolidinone. bioorg.org

Characterization of enantiomers relies on techniques sensitive to chirality. While spectroscopic methods like NMR and mass spectrometry will give identical results for both enantiomers, chiroptical methods such as polarimetry are definitive. Enantiomers will rotate plane-polarized light to an equal magnitude but in opposite directions, resulting in specific rotation values ([α]D) that are equal and opposite.

Table 3: Comparison of Enantiomeric Oxazolidinone Derivatives

| Compound | Absolute Configuration | Specific Rotation [α]D | Chiral Precursor | Reference |

|---|---|---|---|---|

| [(3-chloro-benzyloxy)-4 phenyl]-3 (1-hydroxyethyl)-5 oxazolidinone-2 | (S, R) | +16.6° (c=1.0, CH₂Cl₂) | Not Specified | google.com |

| [(3-chloro-benzyloxy)-4 phenyl]-3 (1-hydroxyethyl)-5 oxazolidinone-2 | (R, S) | -16.2° (c=1.0, CH₂Cl₂) | Not Specified | google.com |

| (4S,5R)-5-(4-fluorophenyl)-4-methyloxazolidin-2-one | (4S, 5R) | -104° (c=0.27, CHCl₃) | Not Specified | nih.gov |

| (4S,5R)-5-heptyl-4-methyloxazolidin-2-one | (4S, 5R) | +12.6° (c=0.34, CHCl₃) | Not Specified | nih.gov |

Structure-Reactivity Relationships in Related Oxazolidinone Systems

The synthetic utility of oxazolidinones, particularly as chiral auxiliaries, is governed by well-understood structure-reactivity relationships. sigmaaldrich.com The substituents on the chiral ring create a defined three-dimensional environment that dictates the approach of reagents, leading to highly predictable stereochemical outcomes. williams.edu

When an N-acyl oxazolidinone is deprotonated with a strong base, a rigid, chelated (Z)-enolate is formed. williams.edu The substituent at the C-4 position (or C-5 in some systems) sterically blocks one face of this planar enolate. Consequently, an incoming electrophile, such as an alkyl halide, will preferentially approach from the less hindered face. wikipedia.orgwilliams.edu This steric control is the basis for the high diastereoselectivity observed in alkylation, aldol, and Michael addition reactions. williams.eduresearchgate.net For example, alkylation of the (Z)-enolate derived from an N-propionyl oxazolidinone with allyl iodide can yield diastereomeric ratios as high as 98:2. williams.edu

In the context of medicinal chemistry, structure-activity relationships (SAR) are crucial. For antibacterial oxazolidinones, the N-aryl ring (B region) and the C-5 side chain (A region) are key pharmacophoric elements. researchgate.netnih.gov Modifications to the C-5 acetamidomethyl group, such as replacing the carbonyl oxygen with sulfur to form a thiourea, have been shown to enhance in vitro antibacterial activity. nih.gov Furthermore, the electronic properties of substituents on the N-phenyl ring can influence potency and safety profiles. researchgate.netnih.gov

Table 4: Structure-Reactivity Principles in Oxazolidinone Chemistry

| Structural Feature | Effect on Reactivity/Activity | Example Application | Reference |

|---|---|---|---|

| Bulky C-4 substituent (e.g., isopropyl, benzyl) | Blocks one face of the N-acyl (Z)-enolate, directing attack of electrophiles to the opposite face. | Asymmetric alkylation, asymmetric aldol reactions. | wikipedia.orgwilliams.edu |

| N-Acyl group | Allows for the formation of a chiral enolate, which is the key reactive intermediate. | Stereoselective C-C bond formation. | rsc.orgwilliams.edu |

| C-5 side chain modification (e.g., acetamide (B32628) to thiourea) | Modulates biological activity by altering interactions with the bacterial ribosome. | Development of new antibacterial agents. | nih.govnih.gov |

| Substituents on N-aryl ring | Fine-tunes electronic properties, affecting potency and safety. | Optimization of oxazolidinone antibiotics. | researchgate.netnih.gov |

Future Research Directions and Translational Perspectives

Development of More Sustainable and Atom-Economical Synthetic Routes

The increasing demand for green and sustainable chemical processes necessitates the development of more efficient synthetic pathways for valuable chiral compounds. rsc.org Future research will likely focus on replacing classical multi-step syntheses of (R)-5-(Methoxymethyl)oxazolidin-2-one with methods that offer higher atom economy, utilize recyclable catalysts, and operate under milder conditions.

Key research avenues include:

Catalytic Carbon Dioxide Fixation : The use of carbon dioxide (CO2) as a C1 building block represents a pinnacle of green chemistry. Protic onium salts have been shown to be effective and recyclable catalysts for synthesizing 5-aryl-2-oxazolidinones from aziridines and CO2 at room temperature. rsc.org Applying this methodology to the synthesis of this compound from a suitable chiral aziridine (B145994) precursor could provide a highly sustainable route.

Recyclable Heterogeneous Catalysts : The development of polymer-supported or solid-phase syntheses allows for the easy recovery and reuse of the chiral auxiliary, significantly reducing waste. bath.ac.uk Research into immobilizing precursors of this compound on solid supports, such as resins or metal-organic frameworks (MOFs), could lead to recyclable and scalable production systems. rsc.orgbath.ac.uk

One-Pot and Telescoped Reactions : Optimizing reaction sequences to be performed in a single reaction vessel ("one-pot") minimizes the need for intermediate purification steps, thereby saving time, solvents, and energy. acs.org Future work could focus on developing a telescoped sequence from a simple chiral starting material, such as an amino alcohol, directly to the target oxazolidinone with minimal workup. nih.gov

Table 1: Comparison of Conventional vs. Prospective Sustainable Synthetic Approaches

| Parameter | Conventional Methods | Future Sustainable Routes |

|---|---|---|

| Carbon Source | Phosgene (B1210022) derivatives (e.g., diethyl carbonate) orgsyn.org | Carbon Dioxide (CO2) rsc.org |

| Catalyst | Stoichiometric bases (e.g., K2CO3, NaH) nih.govorgsyn.org | Recyclable catalysts (e.g., onium salts, MOFs) rsc.orgrsc.org |

| Reaction Conditions | Often require elevated temperatures orgsyn.org | Room temperature and atmospheric pressure rsc.org |

| Solvent Use | Use of organic solvents with complex workups | Minimal solvent use or use of greener solvents |

| Atom Economy | Moderate, with stoichiometric byproducts | High, with water as the only benign coproduct in some cases researchgate.net |

Exploration of Novel Catalytic Roles for the Compound and its Derivatives

A significant paradigm shift in the application of chiral oxazolidinones involves their transition from stoichiometric auxiliaries to true catalysts. This evolution aims to leverage the inherent chirality of the this compound scaffold to induce stereoselectivity in catalytic quantities.

Future research directions in this area include:

Organocatalysis : Derivatives of the oxazolidinone ring can function as organocatalysts. For instance, novel imidazolium (B1220033) salts derived from related heterocyclic structures have been developed as bifunctional organocatalysts for cycloaddition reactions. researchgate.net Modifying the this compound structure to incorporate catalytically active moieties could yield new classes of chiral organocatalysts for reactions like asymmetric aldol (B89426), Michael, or Diels-Alder reactions.

Chiral Ligands for Metal Catalysis : The nitrogen and oxygen atoms within the oxazolidinone ring are potential coordination sites for transition metals. By functionalizing the core structure, novel bidentate or monodentate ligands can be designed. These new ligands could be applied in a range of metal-catalyzed processes, such as asymmetric hydrogenation, cross-coupling, and allylic substitution reactions. scilit.com For example, chiral vinyl oxazolidinones have recently been used as radical lynchpins in iron-catalyzed dicarbofunctionalization. nih.gov

Electrophilic Activation : While often used with nucleophiles, the carbonyl group of the oxazolidinone ring can act as an electrophile. nih.gov Studies have shown that intramolecular cyclizations can occur where the oxazolidinone itself is attacked by a carbanion, leading to the formation of functionalized chiral lactams. nih.gov Exploring this reactivity in an intermolecular, catalytic fashion could unlock new synthetic transformations.

Table 2: Potential Catalytic Applications for this compound Derivatives

| Catalytic System | Target Reaction | Proposed Role of Oxazolidinone Derivative |

|---|---|---|

| Organocatalysis | Asymmetric Michael Addition | Acts as a chiral Brønsted base or phase-transfer catalyst. |

| Transition Metal Catalysis | Asymmetric C-H Activation | Serves as a chiral ligand for Palladium or Rhodium catalysts. |

| Photoredox Catalysis | Enantioselective Radical Addition | Functions as a chiral ligand to create a stereoselective environment around the metal photocatalyst. nih.gov |

Integration into Multi-Component and Cascade Reaction Sequences

Multi-component reactions (MCRs) and cascade (or tandem) reactions are powerful tools in modern organic synthesis, allowing for the construction of complex molecular architectures in a single, efficient operation. nih.govmdpi.com Integrating this compound into these sophisticated reaction schemes is a promising avenue for future research.

Key strategies for integration include:

Chiral Control in MCRs : Using N-acylated this compound as a chiral component in MCRs, such as the Ugi or Passerini reactions, could provide rapid access to libraries of complex, enantiomerically enriched compounds for drug discovery. nih.gov

Cascade Reactions for Heterocycle Synthesis : Designing cascade sequences where the oxazolidinone participates as a key intermediate can streamline the synthesis of other important heterocyclic structures. A notable example is the combination of an asymmetric aldol reaction with a Curtius rearrangement, which proceeds in a tandem manner to construct 4,5-disubstituted oxazolidin-2-ones. mdpi.comnih.gov Another approach involves visible-light-promoted three-component tandem reactions to produce complex oxazolidin-2-imines. nih.gov

Asymmetric Cascade Catalysis : A more advanced concept involves using a derivative of this compound as a chiral catalyst to initiate a cascade reaction, thereby controlling the stereochemistry of multiple newly formed chiral centers in a single transformation.

Table 3: Illustrative Example of a Hypothetical Cascade Reaction

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Asymmetric Aldol Addition | An N-acylated this compound reacts with an aldehyde to form a β-hydroxy adduct with high diastereoselectivity. |

| 2 | In situ Curtius Rearrangement | The adduct is treated with an azide (B81097) source, leading to a Curtius rearrangement to form an isocyanate intermediate. mdpi.com |

| 3 | Intramolecular Cyclization | The isocyanate intermediate undergoes spontaneous intramolecular cyclization, potentially forming a new, more complex chiral heterocyclic system. |

Computational Design and Predictive Modeling for Enhanced Stereoselectivity

The advancement of computational chemistry provides powerful predictive tools that can accelerate the development of new synthetic methods by reducing the need for extensive empirical screening. Applying these in silico techniques to reactions involving this compound can lead to a more rational design of experiments and a deeper understanding of the factors governing stereoselectivity.

Future research will heavily leverage:

Transition State Modeling : Using methods like Density Functional Theory (DFT), researchers can model the transition states of reactions where the oxazolidinone acts as a chiral auxiliary. By comparing the energies of the different diastereomeric transition states, the stereochemical outcome of a reaction can be accurately predicted. nih.gov

Predictive Stereochemical Models : Computational studies can help build robust stereochemical models that explain the origin of stereoinduction. nih.gov These models can then be used to rationally design new substrates or reaction conditions to maximize diastereoselectivity for a desired product.

Force Field Simulations : All-atom models and force field simulations can be used to scan the conformational space of oxazolidinone-substrate complexes. nih.gov This approach helps in understanding the non-covalent interactions responsible for chiral recognition and can predict the most stable conformations that lead to the observed stereochemical outcome. nih.govacs.org Such simulations have been successfully used to reproduce the experimentally known enantioselectivity of oxazolidinone antibiotics binding to the ribosome. nih.gov

Table 4: Application of Computational Methods in Asymmetric Synthesis

| Computational Tool | Information Gained | Impact on Research |

|---|---|---|

| Density Functional Theory (DFT) | Transition state geometries and energies. | Predicts diastereomeric ratios; elucidates reaction mechanisms. nih.gov |

| Molecular Dynamics (MD) | Conformational preferences and intermolecular interactions. | Reveals key non-covalent interactions guiding stereoselectivity. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation between structure and catalytic performance. | Guides the design of new, more effective oxazolidinone-based catalysts. |

| In Silico Docking | Binding modes and affinities of oxazolidinone derivatives to targets. | Rationalizes biological activity and can be adapted to model substrate-catalyst interactions. researchgate.netnih.gov |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (R)-5-(Methoxymethyl)oxazolidin-2-one, and how are intermediates characterized?

- Methodological Answer : A key synthesis involves converting (R)-2-(chloromethyl)oxirane to (R)-5-(chloromethyl)oxazolidin-2-one via epoxide ring-opening with ammonium carbonate, followed by nucleophilic substitution with methoxide. Intermediate purity is confirmed using NMR (e.g., H and C) and LC-MS to track functional group transformations . For enantiopure products, enzymatic kinetic resolution using HheC (halohydrin dehalogenase) with NaOCN in phosphate buffer (pH 7.5) achieves >90% stereoselectivity .

Q. How is enantiomeric purity validated for this compound?

- Methodological Answer : Enantiomeric excess is determined via GC with chiral columns (e.g., Cyclosil-B) or HPLC using cellulose-based chiral stationary phases. Absolute configuration is confirmed by comparing optical rotation data with literature values or X-ray crystallography of derivatives (e.g., brominated analogs) .

Advanced Research Questions

Q. What strategies mitigate decomposition during hydrolysis of protected oxazolidinones?

- Methodological Answer : Protecting group selection is critical. Boc and Cbz groups may destabilize oxazolidinones under basic conditions, leading to decomposition (e.g., with CsCO). Alternatives like dibenzyl protection (non-carbonyl) improve stability. Hydrolysis should use mild bases (e.g., LiOH in THF/HO) at 0°C to minimize ring-opening side reactions .

Q. How are functional groups introduced at the methoxymethyl position without compromising stereochemistry?

- Methodological Answer : The methoxymethyl group can be derivatized via Mitsunobu reactions (e.g., substitution with azides using DIAD/TPP) or palladium-catalyzed cross-couplings. For example, (R)-5-(hydroxymethyl) intermediates are converted to azidomethyl derivatives via tosylation and NaN displacement, preserving stereochemistry .

Q. What enzymatic methods enable enantioselective synthesis of (R)-configured oxazolidinones?

- Methodological Answer : HheC-catalyzed kinetic resolution of racemic epoxides with cyanate achieves enantioselectivity. For instance, (R)-5-ethyl-oxazolidin-2-one is synthesized with 97% ee using 20 mol% HheC in phosphate buffer (pH 7.5, 30°C). Reaction progress is monitored by GC, and products are isolated via ethyl acetate extraction .

Q. How do structural modifications influence biological activity in oxazolidinone derivatives?

- Methodological Answer : Substituents at C-5 (e.g., methoxymethyl) and C-3 (e.g., fluorophenyl) enhance antibacterial efficacy and reduce toxicity. For example, introducing a 3-fluoro-4-morpholinophenyl group at C-3 improves Gram-positive targeting, as seen in analogs with MICs ≤0.5 µg/mL against S. aureus. SAR studies require iterative synthesis and in vitro assays (e.g., broth microdilution) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.